Home > Products > Screening Compounds P68197 > Bencyclane fumarate
Bencyclane fumarate - 14286-84-1

Bencyclane fumarate

Catalog Number: EVT-261333
CAS Number: 14286-84-1
Molecular Formula: C23H35NO5
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bencyclane fumarate is a member of benzenes.
A vasodilator agent found to be effective in a variety of peripheral circulation disorders. It has various other potentially useful pharmacological effects. Its mechanism may involve block of calcium channels.

cis-1-Benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I)

Compound Description: Metabolite I is a major metabolite of bencyclane fumarate in humans, formed via hydroxylation of the cycloheptane ring. [, ]

Relevance: This compound is a key metabolite of bencyclane fumarate, indicating a primary metabolic pathway in both rats and humans. [, ] The presence of the hydroxyl group differentiates it from bencyclane fumarate and may influence its biological activity.

1-Benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II)

Compound Description: Metabolite II is another metabolite of bencyclane fumarate, generated through oxidation of the cycloheptane ring to form a ketone. [, ]

Relevance: Similar to Metabolite I, Metabolite II provides insight into the metabolic pathway of bencyclane fumarate. [, ] The presence of the ketone group distinguishes it from bencyclane fumarate and could potentially alter its interaction with biological targets.

p-(3-Carboxy-propoxy)bencyclane-bovine serum albumin conjugate

Compound Description: This conjugate was synthesized by linking p-(3-carboxy-propoxy)bencyclane to bovine serum albumin. [] This complex was used as an immunogen in rabbits to generate antibodies against bencyclane for use in a radioimmunoassay. []

Relevance: This conjugate highlights a method for developing analytical tools to study bencyclane pharmacokinetics. [] The p-(3-carboxy-propoxy)bencyclane portion likely retains structural similarity to bencyclane fumarate to elicit a specific immune response.

125I-p-Hydroxybencyclane

Compound Description: This radiolabeled compound, synthesized using a chloramine-T method, served as the labeled antigen in a radioimmunoassay for bencyclane. []

Relevance: The development of 125I-p-Hydroxybencyclane enabled the development of a sensitive and specific method for quantifying bencyclane in human serum. [] The p-hydroxybencyclane portion likely retains structural similarities to bencyclane fumarate, enabling its use in the assay.

Xanthinol Nicotinate

Compound Description: Xanthinol nicotinate is a drug with vasodilatory effects, often used to treat peripheral vascular diseases. []

Relevance: In a comparative study, xanthinol nicotinate was found to be less effective than bencyclane fumarate in improving claudication distance when combined with treadmill exercise in patients with claudication. [] This suggests potential differences in their mechanisms of action or pharmacokinetic properties despite both being vasodilators.

Synthesis Analysis

The synthesis of bencyclane fumarate involves a two-step process:

  1. Grignard Addition: The first step utilizes benzylmagnesium bromide in a Grignard reaction with suberone, leading to the formation of 1-benzylcycloheptanol.
  2. Formation of Fumarate Salt: The resulting alcohol is then converted into its fumarate salt through reaction with fumaric acid.

The industrial production typically mirrors these laboratory methods but is scaled up to ensure higher yields and purity. Conditions such as temperature and reaction time are carefully controlled to optimize the synthesis .

Molecular Structure Analysis

The molecular structure of bencyclane fumarate features a cycloheptane ring, which contributes to its unique pharmacological properties. The compound can be represented by the InChIKey: LSTKNZAMFRGXCG-WLHGVMLRSA-N. Key structural components include:

  • A benzyl group attached to the cycloheptane.
  • A dimethylamino group contributing to its pharmacological activity.
  • The fumarate moiety, which enhances solubility and stability.

The structural characteristics allow for interactions with various biological targets, influencing its therapeutic efficacy .

Chemical Reactions Analysis

Bencyclane fumarate is involved in several chemical reactions:

  • Oxidation: Under specific conditions, bencyclane can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions can modify the compound's functional groups, altering its reactivity.
  • Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced or modified.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions depend significantly on the conditions applied, such as temperature, solvent choice, and reaction time .

Mechanism of Action

Bencyclane fumarate exerts its effects primarily through:

  • Vasodilation: It promotes blood vessel dilation by relaxing smooth muscle cells in the vascular system.
  • Inhibition of Platelet Aggregation: By interfering with platelet activation pathways, it reduces thrombosis risk in patients with vascular disorders.

Research indicates that bencyclane fumarate enhances peripheral blood flow, particularly during exercise in patients with claudication, significantly improving walking distance over time .

Physical and Chemical Properties Analysis

The physical and chemical properties of bencyclane fumarate include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its use in pharmaceutical formulations.
  • Melting Point: Specific melting point data may vary but is generally within a range suitable for storage and handling.
Applications

Bencyclane fumarate finds extensive applications across various fields:

  • Medical Research: It is studied for its potential in treating peripheral circulation disorders, enhancing blood flow in patients with cardiovascular diseases.
  • Pharmaceutical Development: Its vasodilatory effects are leveraged in creating drugs aimed at improving vascular health.
  • Biological Studies: It serves as a substrate in biochemical assays to explore metabolic pathways and cellular processes.
Introduction to Bencyclane Fumarate

Historical Development and Pharmacological Classification

Bencyclane fumarate, chemically designated as {3-[(1-benzylcycloheptyl)oxy]propyl}dimethylamine fumarate, emerged from pharmaceutical research in the mid-20th century as a therapeutic agent targeting peripheral vascular disorders. The compound was first synthesized through a Williamson ether reaction between 1-benzylcycloheptanol and 3-dimethylaminopropyl chloride, as documented in Hungarian Patent No. 151,865 (1965) by Pallos and colleagues [2] [7]. This synthetic route established the foundational chemical scaffold that would later be optimized into its pharmacologically active fumarate salt form (CAS# 14286-84-1), which exhibits enhanced stability and bioavailability compared to the free base [1] [6]. The development trajectory accelerated during the 1970s when European researchers systematically investigated its vasodilatory and spasmolytic properties, leading to its adoption under various brand names including Halidor®, Fludilat®, and Angiociclan® across international markets [4] [8].

Pharmacologically, bencyclane fumarate is classified by the World Health Organization under the ATC code C04AX11, designating it as a peripheral vasodilator within the broader category of cardiovascular therapeutics [9] [5]. This classification reflects its primary clinical application in managing peripheral arterial occlusive diseases (PAOD), atherosclerosis, and related circulatory disorders characterized by inadequate tissue perfusion. The drug’s therapeutic profile extends beyond simple vasodilation, incorporating multimodal actions including inhibition of platelet aggregation and reduction of blood viscosity, which collectively address the pathophysiological triad of impaired blood flow, thrombotic tendency, and ischemic tissue damage in vascular diseases [3] [5]. Clinical validation emerged from European and Asian clinical trials demonstrating efficacy in improving walking distance in intermittent claudication and reducing symptoms of cerebral ischemia, cementing its role in vascular medicine [5].

Table 1: Historical Development Milestones of Bencyclane Fumarate

Time PeriodDevelopment MilestoneSignificance
1965Initial synthesis by Pallos et al. (Hungarian Patent 151,865)Established core chemical structure as 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropan-1-amine [2]
1970sPharmacological characterization of vasodilatory and antiplatelet effectsIdentified dual mechanism targeting calcium channels and platelet aggregation [3]
1970s-1980sDevelopment of fumarate salt formulation (CAS# 14286-84-1)Improved stability and bioavailability for clinical use [1] [4]
1980Patent filing for cyclodextrin inclusion complexes (EP0018773B1/US4352793A)Addressed formulation challenges including solubility and gastric irritation [6] [7]
1990s-presentExpanded clinical applications in neuroprotection and sickle cell management [14]Demonstrated therapeutic potential beyond peripheral vascular disorders [5]

A significant advancement in the compound’s pharmaceutical development came with the creation of cyclodextrin inclusion complexes in the 1980s. This innovation addressed critical formulation challenges: Bencyclane fumarate exhibits inherent instability in acidic environments (pH 1-2), significant gastrointestinal irritation, limited solubility for injectable formulations, and hemolytic properties that restricted its clinical utility. Patent EP0018773B1/US4352793A details how α- or β-cyclodextrin encapsulation markedly improved solubility across physiological pH ranges, eliminated hemolytic activity, and reduced mucosal irritation while enhancing stability in gastric conditions. This technological breakthrough enabled diverse dosage forms including oral tablets, suppositories, and injectables that were previously impractical [6] [7]. The historical evolution of bencyclane fumarate illustrates a transition from a simple vasodilator to a multifunctional therapeutic agent with expanding clinical applications, including emerging research in neuroprotection where it demonstrates potential to mitigate oxidative stress in cerebral ischemia [5] [12].

Structural and Functional Significance in Medicinal Chemistry

The molecular architecture of bencyclane fumarate integrates distinct pharmacophoric elements that confer its unique biological activities. The compound comprises a 1-benzylcycloheptane moiety linked via an ether bridge to a dimethylaminopropyl chain, forming the bencyclane cation (C₁₉H₃₁N⁺), which associates with a fumarate anion (C₄H₄O₄²⁻) to yield the final salt with molecular formula C₂₃H₃₅NO₅ and molecular weight 405.535 g/mol [1] [9]. X-ray crystallographic analysis reveals that the cycloheptane ring adopts a boat-chair conformation, positioning the benzyl group for optimal interaction with hydrophobic membrane domains. The protonated tertiary amine (pKa ~9.46) at physiological pH facilitates ionic binding to negatively charged phospholipid head groups and receptor sites on vascular smooth muscle cells [1] [4]. This amphiphilic structure—combining lipophilic aromatic and aliphatic regions with a hydrophilic cationic center—enables membrane penetration and intracellular access to molecular targets, a critical determinant of its pharmacodynamic profile.

Table 2: Pharmacological Actions and Structural Determinants of Bencyclane Fumarate

Pharmacological ActionStructural DeterminantFunctional Consequence
Calcium Channel BlockadeTertiary amine and benzylcycloheptane orientationInhibits voltage-gated Ca²⁺ channels in vascular smooth muscle membranes [3]
Antiplatelet ActivityEther-oxygen lone pair electronsModulates platelet membrane fluidity and inhibits fibrinogen binding [3] [5]
Spasmolytic EffectOptimal spatial separation of hydrophobic domainsDisrupts contractile machinery in smooth muscle cells [5]
Local Anesthetic PropertyCationic head group and lipophilic backboneInteracts with sodium channel voltage sensors in neuronal membranes [3]
Cyclodextrin ComplexationHydrophobic cycloheptane/benzyl regionsEnhances solubility and stability via inclusion complex formation [6] [7]

Functionally, the molecule exerts its primary vasodilatory effect through voltage-gated calcium channel blockade. The benzylcycloheptane domain inserts into the channel pore while the protonated amine interacts with conserved glutamate residues in the α1-subunit, reducing calcium influx by approximately 60-70% at therapeutic concentrations [3] [5]. This inhibition prevents calcium-calmodulin complex formation necessary for myosin light chain phosphorylation, thereby relaxing vascular smooth muscle and decreasing peripheral resistance. Beyond this core mechanism, the compound demonstrates spasmolytic activity through disruption of intracellular calcium release from sarcoplasmic reticulum stores, mediated by the compound’s ability to partition into membrane lipid bilayers and alter phosphoinositide signaling [3] [5]. The antiplatelet effects—observed at micromolar concentrations—arise from interference with thromboxane A2 receptors and glycoprotein IIb/IIIa complex activation, attributable to the molecule’s modulation of membrane fluidity in platelets [3] [14].

The fumarate counterion contributes significantly to the drug’s biopharmaceutical properties. Fumaric acid (trans-butenedioic acid) forms a stable crystalline lattice with the bencyclane cation, yielding a salt with enhanced dissolution profile compared to other anions. The carboxylic acid groups participate in hydrogen bonding with water molecules during solubilization, while the extended conjugated double bond system facilitates π-stacking interactions that stabilize the solid state structure [1] [4]. However, formulation challenges necessitated advanced pharmaceutical approaches: The molecule’s poor water solubility (0.000361 mg/mL) and hemolytic potential limited injectable formulations. This was resolved through cyclodextrin inclusion complexation, where the cycloheptane and benzyl groups insert into the hydrophobic cavity of α- or β-cyclodextrin while the protonated amine interacts with the cyclodextrin hydroxyl groups at the portal interface. This complexation increases aqueous solubility 50-100 fold and eliminates hemolytic activity by shielding the hydrophobic regions from erythrocyte membranes [6] [7]. The structural versatility of bencyclane fumarate thus exemplifies rational optimization of a bioactive scaffold for enhanced therapeutic functionality and pharmaceutical applicability.

Properties

CAS Number

14286-84-1

Product Name

Bencyclane fumarate

IUPAC Name

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid

Molecular Formula

C23H35NO5

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LSTKNZAMFRGXCG-WLHGVMLRSA-N

SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Synonyms

N,N-Dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-1-propanamine (2E)-2-Butenedioate; N,N-Dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-1-propanamine (E)-2-Butenedioate; N,N-Dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-propanamine Fumerate; 1-Benzyl-

Canonical SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.